3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the oxazolo[5,4-b]pyridine core.
Attachment of the piperidinyl propyl group: This can be done through an alkylation reaction using a piperidinyl propyl halide and a suitable base.
Formation of the carboxamide group: This final step typically involves the reaction of the intermediate compound with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, it may act as an agonist or antagonist at a specific receptor, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide
- 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl]oxazole-4-carboxamide
Uniqueness
3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific oxazolo[5,4-b]pyridine core structure, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.
Properties
Molecular Formula |
C23H28N4O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-N-(1-piperidin-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-15-12-19(22(28)24-16(2)14-27-10-5-4-6-11-27)20-21(26-30-23(20)25-15)17-8-7-9-18(13-17)29-3/h7-9,12-13,16H,4-6,10-11,14H2,1-3H3,(H,24,28) |
InChI Key |
DECBSUBKDWRMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC(C)CN4CCCCC4 |
Origin of Product |
United States |
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